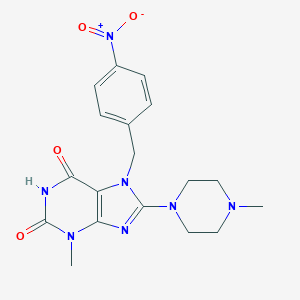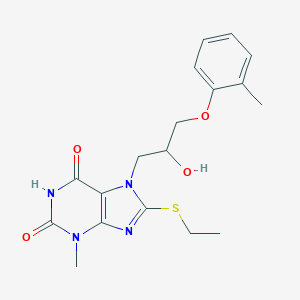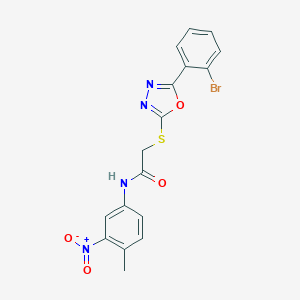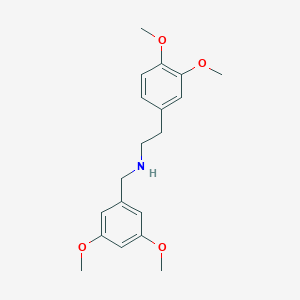![molecular formula C10H9N3S2 B409380 3-(Éthylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 40527-69-3](/img/structure/B409380.png)
3-(Éthylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
Target of Action
The primary targets of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole are enzymes and receptors in the biological system . Specifically, it has been found to inhibit Mtb shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind with different target receptors, making it a precise pharmacophore with a bioactive profile . The compound competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .
Biochemical Pathways
The compound affects the shikimate pathway, which is responsible for the biosynthesis of the chorismate end product . By inhibiting Mtb shikimate dehydrogenase, the compound disrupts this pathway, affecting the production of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds, so the inhibition of this pathway can have significant downstream effects.
Result of Action
The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . It has been found to have potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a benzothiazole ring.
1,2,4-Triazolo[3,4-b][1,3]benzoxazole: Contains an oxazole ring instead of a benzothiazole ring.
1,2,4-Triazolo[3,4-b][1,3]benzimidazole: Contains an imidazole ring instead of a benzothiazole ring.
Uniqueness
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of both the triazole and benzothiazole rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNUHPWWDJNENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,5-Bis[4-(hexyloxy)phenyl]-1,5-pentanedione dioxime](/img/structure/B409297.png)
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B409298.png)
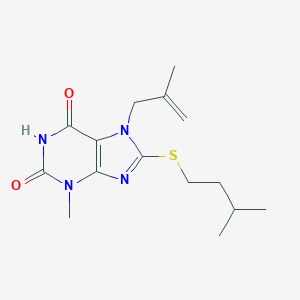
![5-(4-chloroanilino)-3-(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409300.png)
![5-(4-chloroanilino)-3-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409302.png)
![8-(2,4-dichlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B409303.png)
![5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409307.png)
![5-anilino-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409309.png)
![5-(4-Chloro-phenylamino)-3-piperidin-1-yl-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409312.png)
![Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B409313.png)
